molecular formula C20H21Cl2N3O3S B2768713 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1322232-46-1

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2768713
CAS RN: 1322232-46-1
M. Wt: 454.37
InChI Key: DQGXQFYHTASCCD-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of [1,3]Dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine . This compound has a CAS Number of 50850-94-7 and a molecular weight of 194.21 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects. In one study, derivatives were synthesized and evaluated for their ability to prevent steel corrosion in acidic solutions. The compounds demonstrated higher efficiency and stability compared to previously reported inhibitors from the benzothiazole family, showing potential for protective applications in industrial settings (Hu et al., 2016).

Antimicrobial Activity

Novel heterocyclic compounds incorporating benzothiazole structures have shown promising antimicrobial properties. These compounds were synthesized and characterized, with some displaying significant activity against bacterial and fungal strains. This suggests potential for the development of new antimicrobial agents (Patel et al., 2015).

Anti-inflammatory Activity

Benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. One study described the preparation of compounds that showed potential anti-inflammatory effects, suggesting the utility of benzothiazole derivatives in developing new therapeutic agents (Lynch et al., 2006).

Organic Synthesis and Chemical Reactivity

Research on benzothiazole derivatives also extends to their use in organic synthesis and chemical reactions. For example, studies have explored the synthesis of complex molecules from benzothiazole derivatives, demonstrating their versatility as building blocks in organic chemistry. These findings indicate the potential for these compounds in facilitating the synthesis of a wide range of chemical entities (Chern et al., 1988).

Photophysical and Antimicrobial Studies

Benzothiazole derivatives have been the subject of photophysical and antimicrobial studies, indicating their potential in fields ranging from materials science to biomedical research. Some derivatives have been synthesized and evaluated for their antimicrobial activity, while others have been studied for their photophysical properties, highlighting the multifaceted applications of these compounds (Padalkar et al., 2014).

Future Directions

While specific future directions for your compound are not available, there is ongoing research into related compounds for their potential antitumor activities .

properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)7-4-8-24(19(25)13-5-3-6-14(21)9-13)20-22-15-10-16-17(27-12-26-16)11-18(15)28-20;/h3,5-6,9-11H,4,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXQFYHTASCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

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